molecular formula C12H12N4O B8738045 1H-Indole-3-ethanol, 5-(4H-1,2,4-triazol-4-yl)- CAS No. 174610-41-4

1H-Indole-3-ethanol, 5-(4H-1,2,4-triazol-4-yl)-

Cat. No. B8738045
M. Wt: 228.25 g/mol
InChI Key: MMPQMVIGGHLIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854268

Procedure details

Prepared from 4-(1,2,4-triazol-1-ylmethyl)aniline (EP497512) as described for Intermediate 3, δ (250 MHz, D4 -MeOH) 2.96 (2H, t, J=7.2 Hz, CH2), 3.80 (2H, t, J=7.2 Hz, CH2), 5.46 (2H, s, CH2), 7.08 (1H, dd, J=1.7 and 8.6 Hz, Ar--H), 7.11 (1H, s, Ar--H), 7.33 (1H, d, J=8.6 Hz, Ar--H), 7.58-7.59 (1H, d, J=1.7 Hz, Ar--H), 7.97 (1H, s, Ar--H), 8.44 (1H, s, Ar--H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH:5]=[N:4][CH:3]=[N:2]1.N1N=CN(C2C=[C:21]3C(=CC=2)NC=[C:22]3[CH2:28][CH2:29][OH:30])C=1>CO>[N:1]1([CH2:6][C:7]2[CH:13]=[C:12]3[C:10](=[CH:9][CH:8]=2)[NH:11][CH:21]=[C:22]3[CH2:28][CH2:29][OH:30])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)CC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN(C1)C=1C=C2C(=CNC2=CC1)CCO
Step Three
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(N=CN=C1)CC=1C=C2C(=CNC2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.